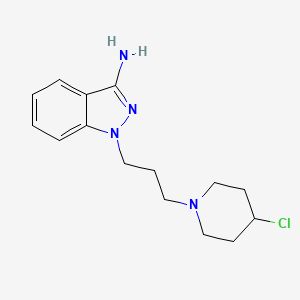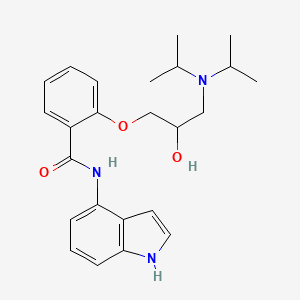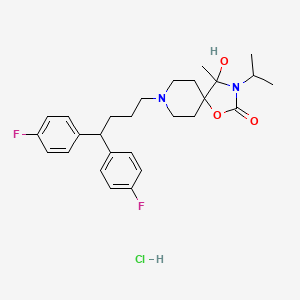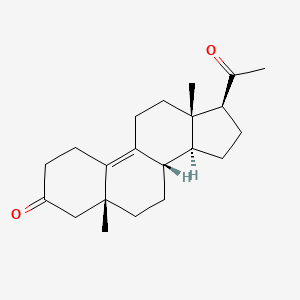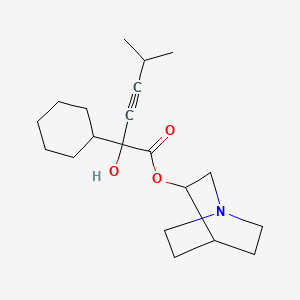
3-Quinuclidyl cyclohexyl(4-methyl-1-butynyl)glycolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-キヌクリジニルシクロヘキシル(4-メチル-1-ブチニル)グリコレートは、その独特な化学構造と様々な分野における潜在的な用途で知られる複雑な有機化合物です。この化合物は、二環式アミンであるキヌクリジンコアを特徴とし、シクロヘキシル基とブチニルグリコレート部分に結合しています。これらの官能基の組み合わせは、化合物に独特の化学的性質を付与し、科学研究の対象となっています。
準備方法
合成ルートと反応条件
3-キヌクリジニルシクロヘキシル(4-メチル-1-ブチニル)グリコレートの合成は、通常、キヌクリジンコアの調製から始まる複数の手順を伴います。これは、適切な前駆体の環化を制御された条件下で行うことで達成できます。シクロヘキシル基は、次に置換反応を介して導入され、続いてエステル化または類似の反応を介してブチニルグリコレート部分が添加されます。温度、圧力、溶媒の選択などの反応条件は、最終生成物の収率と純度を決定する上で重要な役割を果たします。
工業生産方法
この化合物の工業生産には、高効率と費用対効果を確保するために最適化された反応条件を使用した大規模合成が含まれる場合があります。連続フローリアクターと自動合成プラットフォームを使用して、生産プロセスを合理化し、廃棄物を最小限に抑え、安全性を向上させることができます。
化学反応の分析
反応の種類
3-キヌクリジニルシクロヘキシル(4-メチル-1-ブチニル)グリコレートは、次のものを含む様々な化学反応を起こす可能性があります。
酸化: この化合物は、対応する酸化物または他の酸化誘導体を形成するために酸化される可能性があります。
還元: 還元反応は、化合物の還元された形態を生み出し、その化学的性質を変化させる可能性があります。
置換: この化合物は、官能基が他の基に置き換えられる置換反応に関与することができます。
加水分解: この化合物のエステル結合は、酸性または塩基性条件下で加水分解され、対応するアルコールと酸を生じます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、加水分解のための様々な酸または塩基が含まれます。試薬と反応条件の選択は、目的の変換とこれらの条件下での化合物の安定性に依存します。
生成される主な生成物
これらの反応から生成される主な生成物は、特定の反応経路によって異なります。たとえば、酸化は酸化物またはケトンを生じさせる可能性があり、加水分解はアルコールと酸を生じます。
科学研究への応用
3-キヌクリジニルシクロヘキシル(4-メチル-1-ブチニル)グリコレートには、次のものを含むいくつかの科学研究への応用があります。
化学: これは、より複雑な分子の合成と反応機構の研究のためのビルディングブロックとして役立ちます。
生物学: この化合物は、特にアミンとエステルの官能基を含む生物学的経路と相互作用を調査するために使用できます。
産業: 特定の特性を持つ特殊化学薬品や材料の合成に使用されます。
科学的研究の応用
3-Quinuclidyl cyclohexyl(4-methyl-1-butynyl)glycolate has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving amine and ester functionalities.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
3-キヌクリジニルシクロヘキシル(4-メチル-1-ブチニル)グリコレートの作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。キヌクリジンコアは、アセチルコリン受容体と相互作用し、その活性を調節する可能性があります。エステル結合も、化合物の生物活性において役割を果たし、生物学的分子や経路との相互作用に影響を与える可能性があります。
類似の化合物との比較
類似の化合物
3-キヌクリジニルベンジルエート: 化学的無力化剤として使用されていることで知られており、キヌクリジンコアを共有していますが、結合している官能基が異なります。
シクロヘキシルグリコレート: アミンコアが異なる、同様のエステル結合を持つ化合物。
ブチニルエステル: ブチニル基を特徴とする化合物ですが、キヌクリジンコアがありません。
ユニークさ
3-キヌクリジニルシクロヘキシル(4-メチル-1-ブチニル)グリコレートは、キヌクリジンコア、シクロヘキシル基、ブチニルグリコレート部分を組み合わせたものであるため、ユニークです。
類似化合物との比較
Similar Compounds
3-Quinuclidinyl benzilate: Known for its use as a chemical incapacitant, shares the quinuclidine core but differs in the attached functional groups.
Cyclohexyl glycolates: Compounds with similar ester linkages but different amine cores.
Butynyl esters: Compounds featuring the butynyl group but lacking the quinuclidine core.
Uniqueness
3-Quinuclidyl cyclohexyl(4-methyl-1-butynyl)glycolate is unique due to its combination of a quinuclidine core, cyclohexyl group, and butynyl glycolate moiety
特性
CAS番号 |
92955-99-2 |
|---|---|
分子式 |
C20H31NO3 |
分子量 |
333.5 g/mol |
IUPAC名 |
1-azabicyclo[2.2.2]octan-3-yl 2-cyclohexyl-2-hydroxy-5-methylhex-3-ynoate |
InChI |
InChI=1S/C20H31NO3/c1-15(2)8-11-20(23,17-6-4-3-5-7-17)19(22)24-18-14-21-12-9-16(18)10-13-21/h15-18,23H,3-7,9-10,12-14H2,1-2H3 |
InChIキー |
KHFWYDJCIUAWHQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C#CC(C1CCCCC1)(C(=O)OC2CN3CCC2CC3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


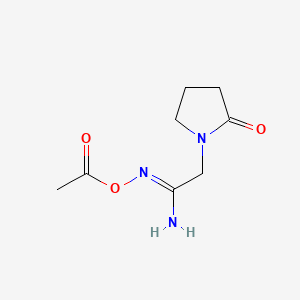

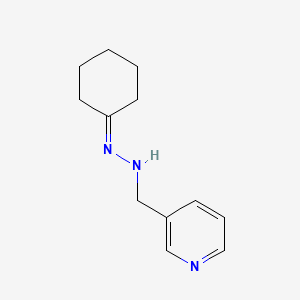

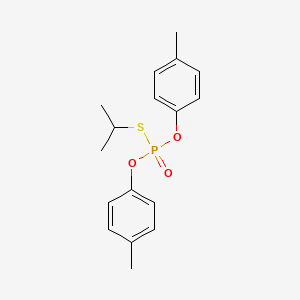
![3-[3-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]propylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12734569.png)
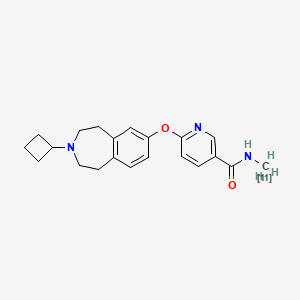

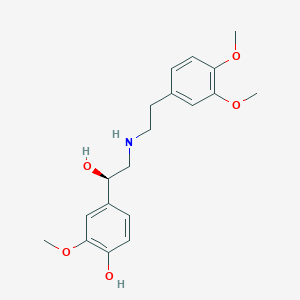
![5-(4-methoxyphenyl)-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12734586.png)
